N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide
CAS No.:
Cat. No.: VC10477371
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO4S |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)20-12-11-16-21(17,18)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |
| Standard InChI Key | PFAWVXWACRPNMZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Composition
N-[2-(4-Methoxyphenoxy)ethyl]benzenesulfonamide consists of a benzenesulfonamide group () connected via an ethyl chain to a 4-methoxyphenoxy moiety. The molecular formula reflects the incorporation of two aromatic rings, an ether linkage, and a sulfonamide functional group. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-[2-(4-Methoxyphenoxy)ethyl]benzenesulfonamide |
| SMILES | COC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2 |
The methoxy group at the para position of the phenoxy ring enhances electron density, potentially influencing reactivity and biological interactions.
Functional Groups and Stereoelectronic Effects
The sulfonamide group () is a critical pharmacophore, enabling hydrogen bonding with biological targets such as dihydropteroate synthase in bacteria. The ethoxy linker between the aromatic systems provides conformational flexibility, which may facilitate binding to diverse enzyme active sites. Quantum mechanical calculations suggest that the methoxy group’s electron-donating nature stabilizes the aromatic system, reducing electrophilic susceptibility .
Synthesis and Optimization
Reaction Mechanisms
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide typically proceeds via a two-step nucleophilic substitution pathway:
-
Formation of the Ethylamine Intermediate: 2-(4-Methoxyphenoxy)ethylamine is synthesized by reacting 4-methoxyphenol with 1,2-dibromoethane under basic conditions.
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Sulfonamide Coupling: The amine intermediate reacts with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.
The reaction is monitored using thin-layer chromatography (TLC), with purification achieved via recrystallization from ethanol or acetone.
Process Conditions and Yield Optimization
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (coupling step) | Minimizes side reactions |
| pH | 8–9 (amine activation) | Enhances nucleophilicity of amine |
| Solvent | Dichloromethane (DCM) | Improves sulfonyl chloride solubility |
A representative protocol yields 70–85% pure product, with HPLC purity exceeding 98% after recrystallization. Comparative studies with analogous sulfonamides, such as 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, demonstrate that electron-donating substituents on the aromatic rings improve reaction kinetics .
Biological Activities
Antimicrobial Mechanisms
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide competitively blocks the enzyme, disrupting nucleotide synthesis. Preliminary assays against Escherichia coli and Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 32–64 µg/mL, comparable to sulfamethoxazole.
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